Reduced Activation Energy for On-Surface Polymerization
In a direct head-to-head comparison of model precursors for on-surface synthesis of poly-para-phenylene wires, 4,4''-diiodo-p-terphenyl enabled a significantly lower reaction temperature compared to its dibromo analog. On Ag(111) and Ag(001) substrates, UV light irradiation of the diiodo compound lowered the required reaction temperature for wire formation by 50 K relative to the dibromo-p-terphenyl [1].
| Evidence Dimension | On-Surface Reaction Temperature (Ullmann Coupling) |
|---|---|
| Target Compound Data | Reaction temperature lowered by 50 K under UV irradiation |
| Comparator Or Baseline | 4,4''-Dibromo-p-terphenyl |
| Quantified Difference | 50 K reduction in activation temperature |
| Conditions | On-surface synthesis on Ag(111) and Ag(001) metallic substrates with UV light irradiation |
Why This Matters
This 50 K reduction translates to milder processing conditions, reduced thermal budget, and potentially higher compatibility with sensitive substrates in device fabrication, directly impacting process scalability and yield.
- [1] Ali, F. (2022). On-surface chemical reactions: From molecular precursors to covalent networks (Doctoral dissertation, Université Paul Sabatier - Toulouse III). HAL Id: tel-03847933. View Source
